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molecular formula C7H6FNO2 B1215810 3-Fluoro-4-nitrotoluene CAS No. 446-34-4

3-Fluoro-4-nitrotoluene

Cat. No. B1215810
M. Wt: 155.13 g/mol
InChI Key: WZMOWQCNPFDWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384967B2

Procedure details

3-Allyloxy-4-nitrotoluene (0.67 g, 70%) was prepared from allyl alcohol and 3-fluoro-4-nitrotoluene (0.77 g, 5.0 mmol) following the general procedure G. This was reduced to 4-methyl-2-(allyloxy)aniline (0.40 g, 70%) following general procedure B. 1-(2-Allyloxy-4-methyl-phenyl)-3-thiazol-2-yl-urea (196 mg, 68%) was prepared from 4-methyl-2-(2-methylpropoxy)aniline (163 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH:2]=[CH2:3].F[C:6]1[CH:7]=[C:8]([CH3:15])[CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13].[CH3:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[C:19]([O:24][CH2:25][CH:26]=[CH2:27])[CH:18]=1.CC1C=CC(N)=[C:31]([O:36]CC(C)C)C=1.[NH2:41][C:42]1[S:43][CH:44]=[CH:45][N:46]=1>>[CH2:1]([O:4][C:6]1[CH:7]=[C:8]([CH3:15])[CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])[CH:2]=[CH2:3].[CH2:25]([O:24][C:19]1[CH:18]=[C:17]([CH3:16])[CH:23]=[CH:22][C:20]=1[NH:21][C:31]([NH:41][C:42]1[S:43][CH:44]=[CH:45][N:46]=1)=[O:36])[CH:26]=[CH2:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)O
Name
Quantity
0.77 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C
Step Two
Name
Quantity
163 mg
Type
reactant
Smiles
CC1=CC(=C(N)C=C1)OCC(C)C
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
CC1=CC(=C(N)C=C1)OCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC=1C=C(C=CC1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
C(C=C)OC1=C(C=CC(=C1)C)NC(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 196 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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